molecular formula C15H23N3O2 B11964194 2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide

2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide

Cat. No.: B11964194
M. Wt: 277.36 g/mol
InChI Key: GNZGGEZOYUNMLY-UHFFFAOYSA-N
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Description

2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide is a complex organic compound known for its unique structure and potential applications in various fields of science. This compound features a hydrazinecarboxamide group attached to a cyclohexa-2,5-dien-1-ylidene ring, which is further substituted with tert-butyl groups. The presence of these bulky tert-butyl groups imparts significant steric hindrance, influencing the compound’s reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hydrazinecarboxamide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s hydrazinecarboxamide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. Additionally, the steric hindrance provided by the tert-butyl groups can modulate the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinecarboxamide stands out due to its unique combination of functional groups and steric hindrance, which impart distinct reactivity and stability.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

(3,5-ditert-butyl-4-hydroxyphenyl)iminourea

InChI

InChI=1S/C15H23N3O2/c1-14(2,3)10-7-9(17-18-13(16)20)8-11(12(10)19)15(4,5)6/h7-8,19H,1-6H3,(H2,16,20)

InChI Key

GNZGGEZOYUNMLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)N=NC(=O)N

Origin of Product

United States

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